molecular formula C11H14N2 B11763936 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole

Cat. No.: B11763936
M. Wt: 174.24 g/mol
InChI Key: QJXFLWOIKCRQQE-UHFFFAOYSA-N
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Description

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is a heterocyclic compound with the molecular formula C11H14N2 It is a bicyclic structure that includes both a pyridine and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction yields the desired compound with a high degree of purity.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound . The production process is optimized to ensure high yield and purity, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole involves its interaction with molecular targets such as serotonin receptors. It acts as a ligand, modulating the activity of these receptors and influencing various biological pathways . This modulation can lead to therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a ligand for serotonin receptors sets it apart from other similar compounds, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2,3,4,4a,5,9b-hexahydro-1H-pyrido[3,2-b]indole

InChI

InChI=1S/C11H14N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-2,4-5,10-13H,3,6-7H2

InChI Key

QJXFLWOIKCRQQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3=CC=CC=C3N2)NC1

Origin of Product

United States

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